molecular formula C11H14ClNO3S2 B2565466 2-Chloro-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]propanamide CAS No. 2411184-38-6

2-Chloro-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]propanamide

Cat. No. B2565466
CAS RN: 2411184-38-6
M. Wt: 307.81
InChI Key: QCYVQANVHOOKBM-LXZQMHNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : It is also known as (2-{[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino}ethyl)boronic acid .

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]propanamide consists of a thieno[2,3-b]thiopyran ring system with a boronic acid moiety. The chlorine atom and the amide group are also part of the structure. The stereochemistry of the compound is defined by the (4S,6S) configuration .


Physical And Chemical Properties Analysis

  • Molar Volume : Approximately 227.6 cm³

Safety and Hazards

Safety information, including toxicity, handling precautions, and potential hazards, should be obtained from reliable sources such as Material Safety Data Sheets (MSDS) provided by chemical suppliers .

properties

IUPAC Name

2-chloro-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S2/c1-6-5-9(13-10(14)7(2)12)8-3-4-17-11(8)18(6,15)16/h3-4,6-7,9H,5H2,1-2H3,(H,13,14)/t6-,7?,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYVQANVHOOKBM-LXZQMHNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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